

# A Comprehensive Technical Guide to (2S)-2-phenylpropan-1-ol

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: (2S)-2-phenylpropan-1-ol

CAS No.: 37778-99-7

Cat. No.: B1580776

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(2S)-2-phenylpropan-1-ol**, a chiral aromatic alcohol, is a significant molecule in the landscape of synthetic organic chemistry and pharmaceutical development. Its structural motif, featuring a stereogenic center adjacent to a phenyl group and a primary alcohol, renders it a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules. The precise spatial arrangement of its functional groups is paramount, as stereochemistry often dictates the efficacy and safety of pharmaceutical compounds. This guide provides an in-depth overview of **(2S)-2-phenylpropan-1-ol**, encompassing its chemical and physical properties, synthesis methodologies with a focus on enantioselectivity, analytical characterization, and its applications in the pharmaceutical industry.

## Physicochemical and Safety Data

**(2S)-2-phenylpropan-1-ol** is a colorless, viscous liquid with a distinct hyacinth-like odor.<sup>[1]</sup> Its key identifiers and properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	37778-99-7	[2]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O	[2]
Molecular Weight	136.19 g/mol	[2]
IUPAC Name	(2S)-2-phenylpropan-1-ol	[2]
Synonyms	(S)-(-)-2-Phenyl-1-propanol, Hydratropic alcohol	[3][4]
Density	0.975 g/mL at 25 °C	[3]
Boiling Point	110-111 °C at 10 mmHg	[3]
Flash Point	94 °C (closed cup)	[3]
Water Solubility	Insoluble	[1]
Refractive Index (n <sub>20/D</sub> )	1.526	[3]

## Safety Profile

**(2S)-2-phenylpropan-1-ol** is classified as a combustible liquid and may be harmful if swallowed, with an oral LD50 of 2300 mg/kg in rats.[1] It can cause irritation to the eyes, skin, and respiratory system.[1][5] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound.[1]

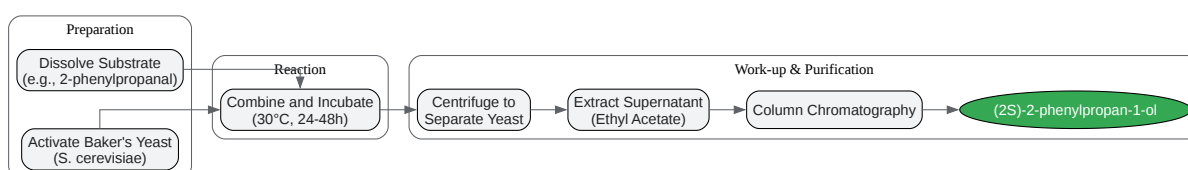
## Enantioselective Synthesis of (2S)-2-phenylpropan-1-ol

The synthesis of enantiomerically pure **(2S)-2-phenylpropan-1-ol** is of paramount importance for its application in the pharmaceutical industry. The primary strategy involves the asymmetric reduction of the corresponding prochiral ketone, 2-phenylpropanal or a related precursor. Both chemocatalytic and biocatalytic methods have been successfully employed.

## Biocatalytic Reduction using *Saccharomyces cerevisiae* (Baker's Yeast)

Biocatalysis offers a green and highly selective route to chiral alcohols. Whole-cell catalysis with *Saccharomyces cerevisiae* is a well-established method that utilizes the inherent alcohol dehydrogenases in the yeast to perform the asymmetric reduction.

- **Yeast Culture Activation:** In a suitable Erlenmeyer flask, suspend active dry baker's yeast in a warm (approximately 35-40°C) phosphate buffer containing glucose. Incubate the flask in an orbital shaker for about an hour to activate the yeast.[6]
- **Bioreduction:** Dissolve the starting material, such as 2-phenylpropanal, in a minimal amount of a water-miscible co-solvent like ethanol or DMSO. Add this substrate solution dropwise to the activated yeast culture.[6]
- **Incubation:** Maintain the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for 24-48 hours. Reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).[6]
- **Work-up and Purification:** After the reaction, separate the yeast cells from the supernatant via centrifugation. Extract the supernatant with a suitable organic solvent, such as ethyl acetate. The yeast pellet can be washed with the same solvent to recover any adsorbed product. Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]



[Click to download full resolution via product page](#)

Caption: Workflow for the biocatalytic reduction of a prochiral ketone to **(2S)-2-phenylpropan-1-ol** using *Saccharomyces cerevisiae*.

## Analytical Characterization

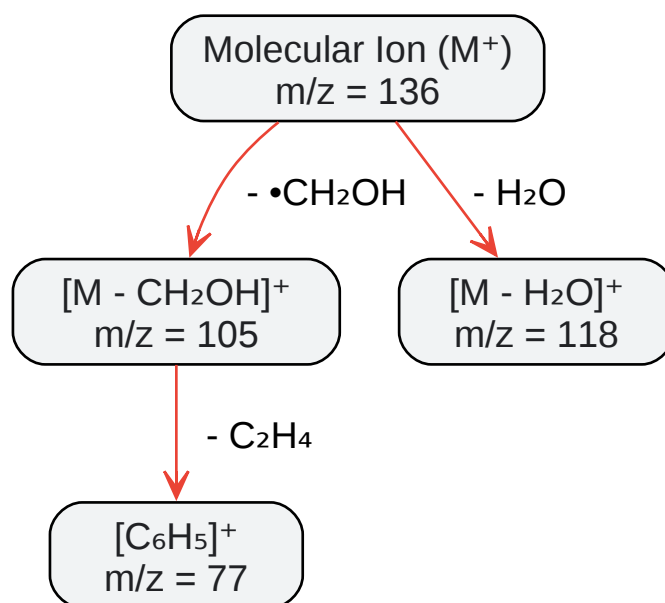
The structural elucidation and purity assessment of **(2S)-2-phenylpropan-1-ol** are typically performed using a combination of spectroscopic and chromatographic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 7.2-7.4 ppm), a multiplet for the methine proton (-CH-), a doublet for the methylene protons (-CH<sub>2</sub>OH), and a doublet for the methyl protons (-CH<sub>3</sub>). The hydroxyl proton will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.[7]
- <sup>13</sup>C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the carbon bearing the hydroxyl group, the methine carbon, and the methyl carbon. [7]

### Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of 2-phenylpropan-1-ol typically shows a molecular ion peak (M<sup>+</sup>) at m/z = 136.[2][8] The fragmentation pattern is a key identifier. Common fragmentation pathways for primary alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[9] For 2-phenylpropan-1-ol, a prominent peak is often observed at m/z = 105, corresponding to the stable [C<sub>8</sub>H<sub>9</sub>]<sup>+</sup> fragment formed by the loss of the -CH<sub>2</sub>OH group.[8] Another significant fragment can be seen at m/z = 77, representing the phenyl cation.[8]



[Click to download full resolution via product page](#)

Caption: Simplified proposed mass spectrometry fragmentation pathway for 2-phenylpropan-1-ol.

## Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity (enantiomeric excess, ee) of **(2S)-2-phenylpropan-1-ol**, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.

## Applications in Drug Development

Chiral alcohols like **(2S)-2-phenylpropan-1-ol** are fundamental building blocks in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereocenter in this molecule can be carried through a synthetic route to establish the desired stereochemistry in the final drug product. Its utility lies in its ability to participate in a variety of chemical transformations, such as oxidation to the corresponding aldehyde or ketone, esterification, and etherification, all while retaining the crucial stereochemical information.<sup>[10]</sup> While direct examples of its use in specific, named pharmaceuticals are proprietary, its structural motif is common in many classes of drugs. The primary significance of such chiral intermediates is to

provide a reliable and efficient means to control the stereochemical outcome of a reaction, which is a critical aspect of modern pharmaceutical synthesis.[11]

## Conclusion

**(2S)-2-phenylpropan-1-ol** is a valuable and versatile chiral intermediate with significant applications in pharmaceutical research and development. Its synthesis, particularly through green biocatalytic methods, allows for the production of highly enantiopure material. A thorough understanding of its physicochemical properties, analytical characterization, and safe handling is essential for its effective use in the synthesis of complex molecular targets. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like **(2S)-2-phenylpropan-1-ol** will undoubtedly increase.

## References

- Flinn Scientific. (2014, January 16). 2-Phenyl-1-Propanol SDS (Safety Data Sheet).
- BenchChem. (n.d.). 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Santa Cruz Biotechnology. (n.d.). 2-Phenyl-2-propanol.
- National Center for Biotechnology Information. (n.d.). 2-Phenylpropanol. PubChem Compound Database. Retrieved from [\[Link\]](#)
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-1-PHENYL-1-PROPANOL.
- Chemguide. (n.d.). MASS SPECTRA - FRAGMENTATION PATTERNS. Retrieved from [\[Link\]](#)
- BenchChem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-Phenylpropan-2-ol.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [\[Link\]](#)
- MassBank. (2008, October 21). 2-phenyl-1-propanol. Retrieved from [\[Link\]](#)
- BenchChem. (n.d.). (S)-1-Phenylpropan-2-ol | High Purity | For RUO.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- ChemicalBook. (n.d.). 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR spectrum.
- SpectraBase. (n.d.). 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum.
- National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-propanol. PubChem Compound Database. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Synergetic Engineering of Multiple Pathways for De Novo (2S)-Naringenin Biosynthesis in Saccharomyces cerevisiae | Request PDF.
- Matrix Fine Chemicals. (n.d.). 2-PHENYLPROPAN-1-OL | CAS 1123-85-9. Retrieved from [\[Link\]](#)
- PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. PubChem Compound Database. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2024, January 31). Systems Metabolic Engineering of Saccharomyces cerevisiae for the High-Level Production of (2S)-Eriodictyol. PubMed Central. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Enhancing (2S)-naringenin production in Saccharomyces cerevisiae by high-throughput screening method based on ARTP mutagenesis | Request PDF.
- National Center for Biotechnology Information. (2024, February 18). Enhancing (2S)-naringenin production in Saccharomyces cerevisiae by high-throughput screening method based on ARTP mutagenesis. PubMed. Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 2-Phenyl-1-Propanol SDS \(Safety Data Sheet\) | Flinn Scientific \[flinnsci.com\]](#)
- [2. 2-Phenylpropanol | C9H12O | CID 447661 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 2-Phenyl-1-propanol 97 1123-85-9 \[sigmaaldrich.com\]](#)
- [4. 2-PHENYLPROPAN-1-OL | CAS 1123-85-9 \[matrix-fine-chemicals.com\]](#)
- [5. datasheets.scbt.com \[datasheets.scbt.com\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [7. rsc.org \[rsc.org\]](#)
- [8. massbank.eu \[massbank.eu\]](#)
- [9. chem.libretexts.org \[chem.libretexts.org\]](#)
- [10. \(S\)-1-Phenylpropan-2-ol | High Purity | For RUO \[benchchem.com\]](#)
- [11. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem \[benchchem.com\]](#)
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (2S)-2-phenylpropan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580776/docs#a-comprehensive-technical-guide-to-2s-2-phenylpropan-1-ol\]](https://www.benchchem.com/product/b1580776/docs#a-comprehensive-technical-guide-to-2s-2-phenylpropan-1-ol)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)